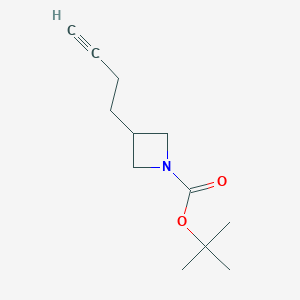![molecular formula C7H6ClN3O2 B13475075 Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride CAS No. 2866307-73-3](/img/structure/B13475075.png)
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. Its unique structure, which includes an imidazo ring fused with a pyridazine moiety, makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms has further optimized the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various biological pathways, including those involved in inflammation and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an IL-17A inhibitor, which is crucial in the treatment of inflammatory diseases like psoriasis . By inhibiting IL-17A, the compound reduces inflammation and modulates the immune response.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridines: Used as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,2-a]pyrimidines: Employed in the synthesis of various pharmaceuticals due to their versatile reactivity.
Uniqueness
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride stands out due to its specific inhibitory action on IL-17A, making it a promising candidate for the treatment of inflammatory diseases. Its unique structure also allows for diverse functionalization, enabling the development of novel therapeutic agents and materials.
Properties
CAS No. |
2866307-73-3 |
|---|---|
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-2-9-10-4-3-8-6(5)10;/h1-4H,(H,11,12);1H |
InChI Key |
YLCLJHOHOMXVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)




![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)



